molecular formula C28H32ClN3O2 B3319638 Unii-9ckb7Q2dnf CAS No. 1150310-68-1

Unii-9ckb7Q2dnf

Cat. No.: B3319638
CAS No.: 1150310-68-1
M. Wt: 478.0 g/mol
InChI Key: DDOSMJUNOUTSHF-MUUNZHRXSA-N
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Description

UNII-9CKB7Q2DNF, identified by CAS 1046861-20-4, is a halogenated boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
  • TPSA (Topological Polar Surface Area): 40.46 Ų (suggesting moderate polarity)
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C . Its structural uniqueness lies in the bromine-chlorine substitution pattern on the phenyl ring, which influences reactivity and binding affinity.

Properties

IUPAC Name

N-benzyl-2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32ClN3O2/c29-26-13-11-25(12-14-26)28(24-9-5-2-6-10-24)32-17-15-31(16-18-32)19-20-34-22-27(33)30-21-23-7-3-1-4-8-23/h1-14,28H,15-22H2,(H,30,33)/t28-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOSMJUNOUTSHF-MUUNZHRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)NCC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCC(=O)NCC2=CC=CC=C2)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150310-68-1
Record name Acetamide, 2-(2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-N-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1150310681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-1-N-benzyl Acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACETAMIDE, 2-(2-(4-((R)-(4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINYL)ETHOXY)-N-(PHENYLMETHYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CKB7Q2DNF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamide, 2-(2-(4-(®-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-N-(phenylmethyl)- involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(2-(4-(®-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-N-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired chemical transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution reactions.

Scientific Research Applications

Acetamide, 2-(2-(4-(®-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-N-(phenylmethyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of acetamide, 2-(2-(4-(®-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of UNII-9CKB7Q2DNF with structurally and functionally analogous compounds from the provided evidence:

Table 1: Structural and Physicochemical Comparison

Property This compound (CAS 1046861-20-4) 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) (3-Bromo-5-chlorophenyl)boronic acid (CAS Similarity: 0.87)
Molecular Formula C₆H₅BBrClO₂ C₆H₃Cl₂N₃ C₆H₅BBrClO₂ (analogous structure)
Molecular Weight 235.27 g/mol 188.01 g/mol 235.27 g/mol
Log Po/w (XLOGP3) 2.15 2.30 (estimated) 2.10
TPSA 40.46 Ų 45.58 Ų 40.46 Ų
Solubility (ESOL) 0.24 mg/mL 0.15 mg/mL (predicted) 0.28 mg/mL
BBB Permeability Yes No (due to higher polarity) Yes

Key Findings:

Structural Analogues :

  • This compound shares a boronic acid functional group with (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87) but differs in halogen placement, affecting electronic properties and reactivity .
  • 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) is a nitrogen-rich heterocycle with higher polarity (TPSA = 45.58 Ų), limiting BBB penetration compared to this compound .

Bioactivity Differences :

  • This compound exhibits superior BBB permeability due to its balanced Log Po/w (2.15) and moderate TPSA, making it a candidate for CNS-targeted therapies .
  • 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine shows low GI absorption and aquatic toxicity risks, restricting its pharmaceutical utility compared to this compound .

Safety and Synthesis :

  • This compound’s synthetic route (palladium catalysis) offers higher reproducibility (synthetic accessibility score = 2.07) than halogenated pyrrolo-triazines, which require complex multi-step protocols .
  • Hazard profiles vary significantly: this compound primarily poses irritation risks, while chlorinated pyrrolo-pyridines carry sensitization and environmental toxicity concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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